2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol
Description
Positional Isomerism and Core Architecture
The 1,2,4-oxadiazole ring system is one of four possible positional isomers of oxadiazole, distinguished by the arrangement of two nitrogen atoms and one oxygen atom within a five-membered aromatic framework. Unlike 1,2,5- or 1,3,4-oxadiazoles, the 1,2,4-isomer exhibits distinct electronic properties due to the asymmetry of its heteroatom distribution. In 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol, the oxadiazole ring is substituted at the 3-position with a phenyl group and at the 5-position with an ethanolamine moiety (-NH-CH$$2$$-CH$$2$$-OH). This substitution pattern creates a hybrid structure that combines the aromatic stability of the phenyl group with the hydrogen-bonding capacity of the ethanolamine side chain.
The compound’s three-dimensional conformation, as revealed by PubChem’s interactive chemical structure model, shows a planar oxadiazole core with dihedral angles of approximately 12° between the phenyl ring and the heterocycle. The ethanolamine side chain adopts a gauche conformation relative to the oxadiazole plane, enabling intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent amino nitrogen.
Comparative Analysis of 1,2,4-Oxadiazole Derivatives
The structural versatility of 1,2,4-oxadiazoles arises from their ability to accommodate diverse substituents while maintaining aromatic stability. Table 1 illustrates key structural differences between this compound and other clinically relevant oxadiazole derivatives:
This comparison highlights how the ethanolamine substituent in this compound introduces both hydrogen bond donors (NH$$_2$$ and OH) and a flexible two-carbon spacer, distinguishing it from derivatives with rigid aromatic or ionic functional groups.
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-7-6-11-10-12-9(13-15-10)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYEGOUKVJASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822855 | |
| Record name | 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-09-0 | |
| Record name | 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
3 Research Findings and Analytical Data
Spectroscopic Characterization
- Infrared Spectroscopy (IR) : Characteristic absorption bands for oxadiazole ring (around 1600-1650 cm⁻¹), amino group (3300-3500 cm⁻¹), and hydroxyl group (3200-3600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aromatic protons of the phenyl ring (7.2-7.8 ppm), methylene protons adjacent to amino and hydroxyl groups (3.2-4.0 ppm).
- ^13C NMR confirms the oxadiazole carbons and phenyl carbons.
- Elemental Analysis : Confirms molecular formula C10H13N3O2 consistent with the target compound.
Purification Techniques
- Recrystallization from DMF:methanol mixtures (2:2 volume ratio) is effective.
- Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) yields high-purity products.
4 Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Amidoxime cyclization with acid chlorides | Amidoxime, acid chloride, phosphoryl chloride | Cyclodehydration | High regioselectivity, well-established | Requires hazardous reagents | 60-75 |
| Hydrazide cyclization | Hydrazide, carbon disulfide or cyanogen bromide | Cyclization | Versatile, allows functional group variation | Multi-step, longer reaction times | 55-70 |
| Nucleophilic substitution with 2-aminoethanol | Oxadiazole intermediate with leaving group, 2-aminoethanol | Nucleophilic substitution | Direct introduction of aminoethanol | Requires activated intermediates | 65-80 |
| Microwave-assisted synthesis | Same as above, microwave irradiation | Accelerated cyclization | Faster, energy-efficient | Requires microwave reactor | 60-80 |
| One-pot multi-component synthesis | Nitrile, hydroxylamine, aminoethanol | Multi-component reaction | Streamlined, fewer purification steps | Optimization needed | 50-70 |
Chemical Reactions Analysis
Types of Reactions
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring or the oxadiazole moiety.
Scientific Research Applications
2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore in various therapeutic agents, including those for treating diseases like Duchenne muscular dystrophy and hypertension.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-((3-Phenyl-1,2,4-oxadiazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical properties of the target compound with analogs:
Key Observations:
- Polarity: Carboxylic acid derivatives (e.g., C₁₅H₁₀N₂O₃) exhibit higher solubility in polar solvents compared to ethanol or phenol analogs.
- Melting Points: Phenolic derivatives (e.g., 3ad) have higher melting points due to intermolecular hydrogen bonding and aromatic stacking.
- Substituent Effects : Fluorine (C₁₀H₉FN₂O₂) and chlorine (SN00797439) improve metabolic stability and receptor affinity via electronic effects.
Anti-Parasitic Activity
- SN00797439 demonstrated >70% inhibition of xL3 motility in parasitic screens, attributed to its pyrrolidinecarboxamide and chloro-substituted phenyl groups .
Proteasome Inhibition
- Oxadiazole-isopropylamide derivatives (e.g., 11r, 11s, 11t) showed potent proteasome inhibition. Bulky substituents like bromonaphthalene (11r) enhance binding to hydrophobic pockets .
Fluorescent Ligands
- Derivatives like ST-1628 and ST-1627 incorporate dansyl or nitrile groups for fluorescence, enabling imaging studies of S1P1 receptor interactions .
Kinase Inhibition
- Complexes such as (3R,5R)-3-(thiazol-4-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol bind to protein kinase A, leveraging the oxadiazole’s planar geometry for active-site interactions .
Biological Activity
The compound 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol is a derivative of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.24 g/mol. The compound features a phenyl group attached to an oxadiazole ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.24 g/mol |
| LogP | 1.24890 |
| Polar Surface Area | 62.895 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have shown significant activity against various bacterial strains, including Staphylococcus spp. and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that derivatives with a phenyl substitution exhibited enhanced bactericidal effects compared to their unsubstituted counterparts. Specifically, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Ciprofloxacin | 16 | Staphylococcus aureus |
| 2-(Phenyl)-1,3,4-Oxadiazole | 32 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using L929 mouse fibroblast cells showed that this compound exhibited low cytotoxicity at concentrations up to 100 µM after 48 hours of exposure.
Cytotoxicity Results
The following table summarizes the cytotoxic effects observed in L929 cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 98 |
| 12 | 105 |
| 25 | 92 |
| 50 | 89 |
| 100 | 75 |
The results indicate that the compound maintains cell viability above baseline levels at lower concentrations while showing a slight decrease at higher concentrations.
The mechanism by which oxadiazole derivatives exert their biological effects is multifaceted. It is hypothesized that the presence of the -N=CO group in the structure plays a critical role in modulating gene expression related to biofilm formation and bacterial resistance mechanisms. This suggests potential applications in treating infections caused by biofilm-forming bacteria.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol to improve yield and purity?
- Methodological Answer : Focus on reaction conditions such as temperature, solvent polarity, and catalyst selection. For oxadiazole derivatives, cyclization reactions under reflux with anhydrous solvents (e.g., THF or DMF) often improve yield . Monitor purity via HPLC or NMR, and employ recrystallization using ethanol/water mixtures to remove byproducts .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction to confirm the oxadiazole core and substituent orientation . Complement with spectroscopic techniques:
- FTIR : Validate amine (-NH) and hydroxyl (-OH) stretches (3200–3500 cm⁻¹).
- ¹H/¹³C NMR : Confirm phenyl ring protons (δ 7.2–7.8 ppm) and ethanolamine sidechain signals (δ 3.4–3.8 ppm for -CH₂-OH) .
Q. What experimental designs are suitable for initial biological activity screening?
- Methodological Answer : Use in vitro assays for antioxidant (DPPH radical scavenging) and anticancer (MTT assay against cancer cell lines like MCF-7 or HeLa) activities. Include positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity or binding mechanisms?
- Methodological Answer : Perform density functional theory (DFT) calculations to analyze electron distribution in the oxadiazole ring, which influences nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like kinases or antioxidant enzymes, guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test a wider concentration range to identify non-linear effects.
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
Q. How can researchers design stability studies to evaluate environmental or metabolic degradation?
- Methodological Answer : Conduct accelerated stability testing under varied pH (1.2–7.4), temperature (4–40°C), and UV exposure. Use LC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring to amidoxime). For metabolic stability, employ liver microsome assays with NADPH cofactors .
Q. What advanced techniques validate the compound’s mechanism of action in in vivo models?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterium) to track biodistribution in rodent models. Pair with transcriptomic profiling (RNA-seq) of treated tissues to identify dysregulated pathways. Validate findings via CRISPR-Cas9 knockout of putative targets .
Data Analysis & Experimental Design
Q. How should researchers statistically analyze dose-dependent biological effects while minimizing type I/II errors?
- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use Bonferroni correction for multiple comparisons and power analysis to determine sample size adequacy .
Q. What protocols ensure reproducibility in synthetic workflows for analogs of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
